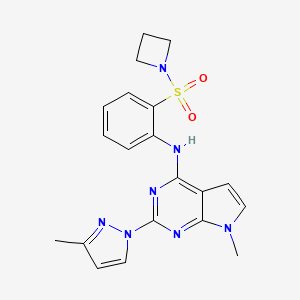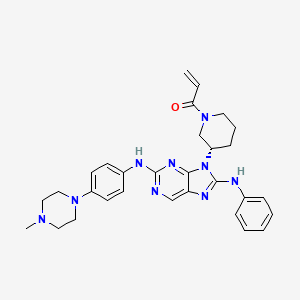
Cy3 maleimide (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3 maleimide (chloride) is a fluorescent dye commonly used in bioconjugation and labeling applications. It is known for its bright orange fluorescence and stability across a wide pH range (pH 4 to pH 10). This compound is particularly useful for labeling proteins, peptides, and other biomolecules containing thiol groups, making it a valuable tool in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy3 maleimide (chloride) typically involves the reaction of a cyanine dye with maleimide. The process begins with the preparation of the cyanine dye, which is then reacted with maleimide under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at room temperature .
Industrial Production Methods: In industrial settings, the production of Cy3 maleimide (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Cy3 maleimide (chloride) primarily undergoes addition reactions, particularly the thiol-Michael addition. This reaction involves the addition of a thiol group to the maleimide moiety, forming a stable thiosuccinimide product .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds (e.g., cysteine residues in proteins)
Major Products: The major product of the thiol-Michael addition reaction is a thiosuccinimide conjugate, which is stable under physiological conditions .
Scientific Research Applications
Cy3 maleimide (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Mechanism of Action
The mechanism of action of Cy3 maleimide (chloride) involves its ability to form covalent bonds with thiol groups in biomolecules. The maleimide moiety reacts with the thiol group through a thiol-Michael addition reaction, resulting in a stable thiosuccinimide linkage. This covalent attachment allows the fluorescent dye to label and track the biomolecule of interest, enabling researchers to study its behavior and interactions .
Comparison with Similar Compounds
Cy5 maleimide: Another fluorescent dye with similar properties but emits in the red region of the spectrum.
Cy3B maleimide: A brighter and more stable variant of Cy3, used in applications requiring higher sensitivity.
Sulfo-Cyanine3 maleimide: A water-soluble version of Cy3 maleimide, offering improved solubility and reduced background fluorescence.
Uniqueness: Cy3 maleimide (chloride) is unique due to its bright orange fluorescence, stability across a wide pH range, and high specificity for thiol groups. These properties make it an ideal choice for various labeling and imaging applications, providing researchers with a reliable and versatile tool for their studies .
Properties
Molecular Formula |
C36H43ClN4O3 |
|---|---|
Molecular Weight |
615.2 g/mol |
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |
InChI |
InChI=1S/C36H42N4O3.ClH/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;1H |
InChI Key |
WONAOVDQEMKIMH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


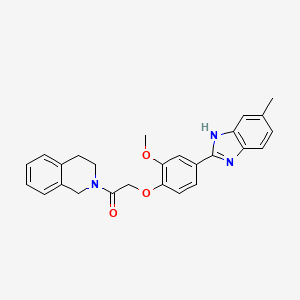
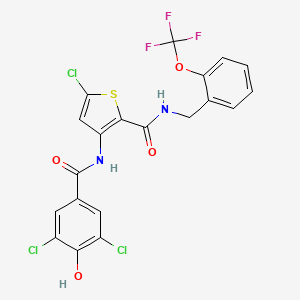
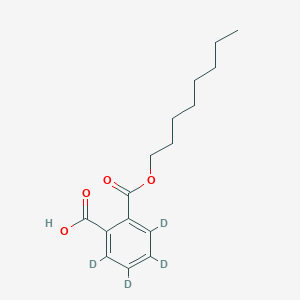
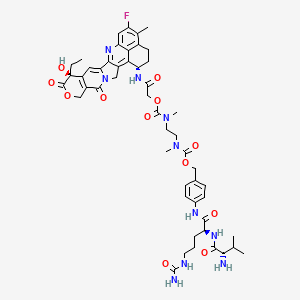
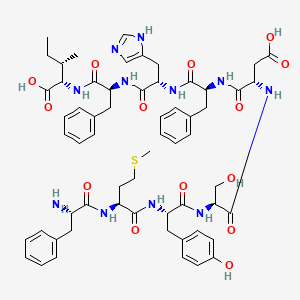
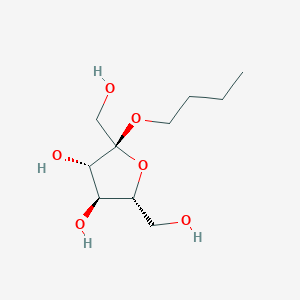
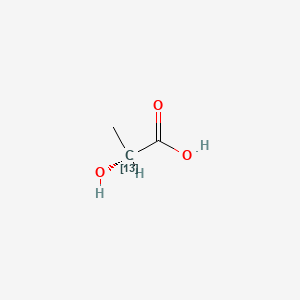
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
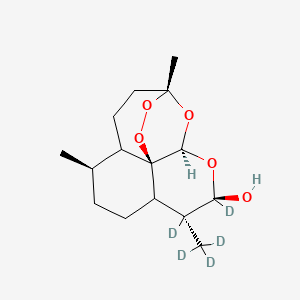
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
